3-(trifluoromethyl)benzoyl isothiocyanate
Overview
Description
3-(trifluoromethyl)benzoyl isothiocyanate is an organic compound with the molecular formula C9H4F3NOS and a molecular weight of 231.2 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzoyl isothiocyanate moiety. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(trifluoromethyl)benzoyl isothiocyanate can be synthesized through a two-step, one-pot reaction involving primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride) . This method provides good yields and is efficient for producing isothiocyanates.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced chemical reactors and controlled environments to ensure high purity and yield. The process may include the use of dimethyl-tetrahydrofuran, magnesium, iodine, bromoethane, and 5-bromo benzotrifluoride .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)benzoyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(trifluoromethyl)benzoyl isothiocyanate has a wide range of applications in scientific research, including:
Biology: This compound is utilized in the study of biological systems, particularly in the labeling and detection of biomolecules.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)benzoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the trifluoromethyl group.
Benzoyl isothiocyanate: Similar but without the trifluoromethyl substitution.
3-(trifluoromethyl)phenyl isothiocyanate: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
3-(trifluoromethyl)benzoyl isothiocyanate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
3-(trifluoromethyl)benzoyl isothiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NOS/c10-9(11,12)7-3-1-2-6(4-7)8(14)13-5-15/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNQKHXTTHRRAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100663-25-0 | |
Record name | 3-(trifluoromethyl)benzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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